![molecular formula C19H21ClN2O3S B2779167 N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide CAS No. 690962-33-5](/img/structure/B2779167.png)
N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide
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Description
Scientific Research Applications
Carbonic Anhydrase Inhibition Studies
Research on benzenesulfonamide derivatives, including compounds similar in structure to N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide, has demonstrated significant inhibitory effects on carbonic anhydrase I and II, key enzymes involved in various physiological processes. Such inhibitors are of interest due to their potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. For example, synthesized compounds with sulfonamide groups have shown Ki values in the low nanomolar range, indicating potent inhibition of carbonic anhydrase isoenzymes, which could be relevant for further studies on similar compounds like N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide (Gul et al., 2016).
Catalytic Activity of Lanthanide Complexes
Another application is found in the synthesis and catalytic activity of lanthanide(III) azepane dithiocarbamate complexes. These complexes, while not directly related to N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide, highlight the versatility of azepane-containing compounds in catalysis. The reported lanthanide complexes exhibited good to excellent catalytic activity in various reactions, suggesting that derivatives of azepane, including N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide, could have potential applications in catalysis (Pitchaimani et al., 2013).
Novel Inhibitors for Glycine Transporter 1
Research into novel inhibitors of Glycine Transporter 1 (GlyT1) has identified a series of compounds, including those with azepane and benzenesulfonamide moieties. These compounds, such as N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, have shown potent inhibitory activity, indicating their potential for treating disorders related to GlyT1, such as schizophrenia and cognitive deficits (Varnes et al., 2010).
properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-3-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-6-5-7-18(14-16)26(24,25)21-17-10-8-15(9-11-17)19(23)22-12-3-1-2-4-13-22/h5-11,14,21H,1-4,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRIKCIEELMTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide |
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